N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) is a novel experimental anticonvulsant agent. [] It belongs to a new series of compounds related to lidocaine, investigated for their potential in treating seizures. [] D2624 has been the subject of preclinical studies in rats and early-stage clinical trials in humans to assess its pharmacokinetic and metabolic profile. []
While the provided literature does not detail the specific synthesis method for D2624, it does mention the synthesis of related compounds. For example, the synthesis of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, another isoxazolecarboxamide derivative with antiarthritic properties, involves a cycloaddition reaction between carbethoxyformonitrile oxide and an appropriate pyrrolidinobutenoate derivative. [] This suggests that similar synthetic strategies involving cycloaddition reactions might be employed for D2624, though further research is needed for confirmation.
D2624 undergoes extensive metabolism in both rats and humans. [] The primary metabolic pathway involves the reduction of the amide group to form the primary alcohol metabolite, D3017. [] This reaction is NADPH-dependent, suggesting the involvement of cytochrome P450 enzymes. [] Additionally, D2624 and D3017 are both susceptible to amide bond hydrolysis, resulting in the formation of 2,6-dimethylaniline (2,6-DMA). [] This hydrolysis reaction is NADPH-independent, implicating amidase enzymes in this metabolic pathway. [] In rats, D3017 can be further metabolized to its corresponding carboxylic acid derivative, D3270. []
While the precise mechanism of action for D2624's anticonvulsant properties is not explicitly stated in the provided literature, its structural relation to lidocaine suggests a possible interaction with voltage-gated sodium channels in the central nervous system. [] Lidocaine is known to block these channels, thereby inhibiting neuronal excitability and potentially suppressing seizure activity. [] Further research is necessary to confirm if D2624 shares this mechanism of action.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3